molecular formula C10H19NO3 B2748555 Ethyl 2-methyl-2-morpholin-4-ylpropanoate CAS No. 87439-17-6

Ethyl 2-methyl-2-morpholin-4-ylpropanoate

Cat. No.: B2748555
CAS No.: 87439-17-6
M. Wt: 201.266
InChI Key: YBAUKWDRWDHULW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-methyl-2-morpholin-4-ylpropanoate is a chemical compound with the molecular formula C10H19NO3 and a molecular weight of 201.26 g/mol . . This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

The synthesis of ethyl 2-methyl-2-morpholin-4-ylpropanoate involves several steps. One common method includes the reaction of 2-methyl-2-morpholin-4-ylpropanoic acid with ethanol in the presence of a catalyst. The reaction is typically carried out under reflux conditions to ensure complete esterification. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Ethyl 2-methyl-2-morpholin-4-ylpropanoate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 2-methyl-2-morpholin-4-ylpropanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-methyl-2-morpholin-4-ylpropanoate involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Ethyl 2-methyl-2-morpholin-4-ylpropanoate can be compared with similar compounds such as:

These comparisons highlight the unique aspects of this compound, such as its specific ring structure and functional groups, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 2-methyl-2-morpholin-4-ylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO3/c1-4-14-9(12)10(2,3)11-5-7-13-8-6-11/h4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBAUKWDRWDHULW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C)N1CCOCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Diisopropyl amine (0.12 moles) was added to a flask and diluted with 40 mL of toluene. The resultant was cooled to −78° C. under nitrogen, and then a hexane solution of n-butyl lithium (0.11 moles) was added thereto, followed by stirring at −78° C. for 1 hour. To this, 2-morpholinopropionic acid ethyl ester (0.105 moles) was added and the resultant was further stirred for 1 hour, and iodomethane (0.21 moles) was added thereto and after the temperature was restored to room temperature, the mixture was stirred for 1 hour. The reaction mixture was quenched with ice water, extracted with ethyl acetate and washed with a saturated sodium chloride aqueous solution, and then the organic layer was dried over magnesium sulphate. The solvent was evaporated, and the residue was purified by column chromatography (hexane/ethyl acetate=4/1) to obtain α-morpholino isobutyric acid ethyl ester (0.55 moles).
Quantity
0.12 mol
Type
reactant
Reaction Step One
Quantity
0.105 mol
Type
reactant
Reaction Step Two
Quantity
0.21 mol
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
solvent
Reaction Step Four
Quantity
0.11 mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.